2-甲基-6-硝基-2H-吲唑

描述

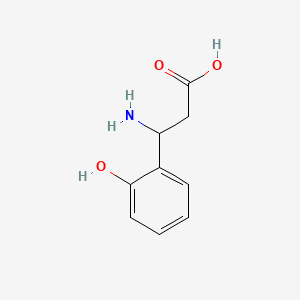

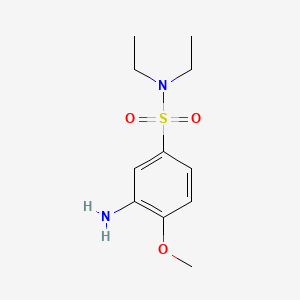

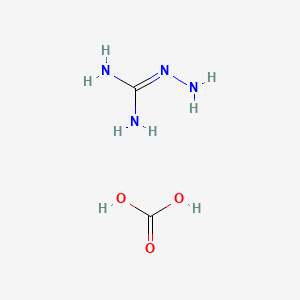

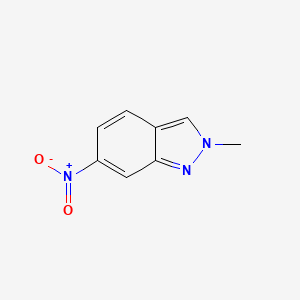

2-Methyl-6-nitro-2H-indazole (MNI) is a synthetic organic compound belonging to the indazole family of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents. MNI is an important intermediate in the synthesis of a variety of organic compounds. It is also used as a starting material for the synthesis of a number of drugs and pharmaceuticals. Its structure is similar to that of indazole, a naturally occurring compound found in plants.

科学研究应用

合成方法

2-甲基-6-硝基-2H-吲唑被用于多种合成方法中。 这些策略包括过渡金属催化的反应,还原环化反应,以及在没有催化剂和溶剂的情况下,从2-叠氮苯甲醛和胺通过连续形成C–N和N–N键合成2H-吲唑的方法 .

药用应用

含吲唑杂环化合物,包括2-甲基-6-硝基-2H-吲唑,具有多种药用应用。 它们被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌剂 .

呼吸系统疾病的治疗

吲唑还可以用作磷脂酰肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸系统疾病 .

抗增殖活性

N-苯基-1H-吲唑-1-甲酰胺可以从2-甲基-6-硝基-2H-吲唑合成,并对其针对来自九种临床上分离的癌症类型的肿瘤细胞系面板的体外抗增殖活性进行了评估 .

抗代谢应用

据报道,从2-甲基-6-硝基-2H-吲唑合成的二嗪表现出抗代谢(抗叶酸和)活性 .

抗癌应用

抗菌应用

二嗪具有抗菌特性 .

抗炎和镇痛应用

作用机制

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazoles interact with their targets to exert their effects . More research is needed to elucidate the specific interactions between 2-Methyl-6-nitro-2H-indazole and its targets.

Biochemical Pathways

Indazoles are known to affect various biochemical pathways, contributing to their diverse bioactivities

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound . More research is needed to outline the pharmacokinetic properties of 2-Methyl-6-nitro-2H-indazole.

Result of Action

Indazoles are known to exhibit distinctive bioactivities, which suggests that they have significant molecular and cellular effects .

安全和危害

未来方向

Recent research has focused on developing new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

生化分析

Biochemical Properties

2-Methyl-6-nitro-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, 2-Methyl-6-nitro-2H-indazole interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of 2-Methyl-6-nitro-2H-indazole on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 2-Methyl-6-nitro-2H-indazole can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, 2-Methyl-6-nitro-2H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators . Additionally, 2-Methyl-6-nitro-2H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-6-nitro-2H-indazole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-Methyl-6-nitro-2H-indazole can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when studying the compound’s biological activity and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-nitro-2H-indazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, 2-Methyl-6-nitro-2H-indazole can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

2-Methyl-6-nitro-2H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of metabolic enzymes, thereby affecting the metabolic flux and levels of different metabolites . For example, 2-Methyl-6-nitro-2H-indazole can inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to reduced inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Methyl-6-nitro-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, 2-Methyl-6-nitro-2H-indazole can be transported into cells via specific membrane transporters, where it interacts with intracellular proteins and exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

2-Methyl-6-nitro-2H-indazole exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Methyl-6-nitro-2H-indazole may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of 2-Methyl-6-nitro-2H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

属性

IUPAC Name |

2-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYXEGJMSZKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218627 | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6850-22-2 | |

| Record name | 2-Methyl-6-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of atoms in 2-Methyl-6-nitro-2H-indazole?

A1: The research indicates that 2-Methyl-6-nitro-2H-indazole exhibits a nearly planar molecular structure. [] This means the atoms within the molecule primarily lie within a single plane, with only a slight deviation observed. The maximum deviation from this plane is noted to be 0.0484 Å, attributed to the methyl carbon atom. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。